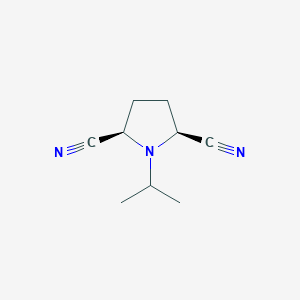
4-(1H-pyrazol-4-yl)pyridine
Overview
Description
4-(1H-pyrazol-4-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound can serve as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-4-yl)pyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature could also potentially affect its action and efficacy.
Chemical Reactions Analysis
4-(1H-pyrazol-4-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in various organic synthesis reactions[][1].
Biology: This compound is employed as a fluorescent probe for detecting biological molecules[][1].
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(1H-pyrazol-4-yl)pyridine is unique due to its dual ring structure, which imparts distinct chemical properties. Similar compounds include:
1H-pyrazole: A simpler structure with only the pyrazole ring.
Pyridine: A simpler structure with only the pyridine ring.
Pyrazolo[3,4-b]pyridine: A fused ring system that combines pyrazole and pyridine rings.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKFMFJVGNYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362876 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-71-8 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19959-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(1H-pyrazol-4-yl)pyridine interesting for constructing porous materials?
A: this compound is an attractive building block for PCPs due to its ability to act as a bridging ligand. Its multiple nitrogen donor atoms can coordinate to metal ions, leading to the formation of extended framework structures. For instance, Hpypz reacts with Zn(II) salts to create two distinct PCPs, [Zn(pypz)(OAc)]·guest (1·g) and [Zn2(pypz)2(oba)]·guest (2·g) [].
Q2: How does the structure of the PCP affect its gas adsorption properties?
A: The choice of ancillary ligands in conjunction with Hpypz significantly influences the final PCP structure and its properties. In the case of [Zn(pypz)(OAc)]·guest, a one-dimensional channel structure forms, while [Zn2(pypz)2(oba)]·guest exhibits discrete pores []. Interestingly, both PCPs demonstrate preferential adsorption of CO2 at low temperatures, highlighting the potential for gas separation applications [].
Q3: Can the flexibility of these Hpypz-based PCPs be controlled?
A: Yes, research has shown that the flexibility of Hpypz-based PCPs can be influenced by crystal size. [Cu2(pypz)2]·0.5p-xylene (MAF-36) exhibits a unique size-dependent flexibility []. Larger crystals of MAF-36 undergo phase transitions at lower temperatures compared to smaller crystals, showcasing the possibility of tuning material properties through controlled synthesis [].
Q4: Do different metal ions impact the properties of Hpypz-based PCPs?
A: Absolutely. Comparing [Ag2(pypz)2]·0.5C8H10 (MAF-36(Ag)) and [Cu2(pypz)2]·0.5C8H10 (MAF-36(Cu)), both exhibiting isomorphous structures, reveals distinct behaviors []. Upon guest molecule removal, the Ag-based framework transforms into a nonporous structure, while the Cu-based framework retains its porosity []. This difference highlights the significant role metal ions play in dictating framework stability and guest-responsive behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)



![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)









